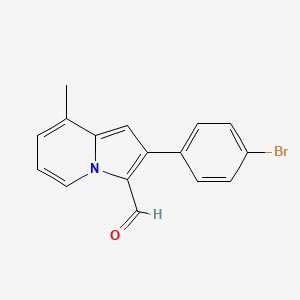
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde is an organic compound that belongs to the indolizine family This compound is characterized by the presence of a bromophenyl group and a carbaldehyde group attached to the indolizine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with 8-methylindolizine. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-8-methylindolizine-3-carboxylic acid.
Reduction: 2-(4-Bromophenyl)-8-methylindolizine-3-methanol.
Substitution: 2-(4-Cyanophenyl)-8-methylindolizine-3-carbaldehyde.
科学研究应用
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Bromophenylacetic acid
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde is unique due to its indolizine core structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of the bromophenyl group with the stability and versatility of the indolizine ring, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
562044-45-5 |
|---|---|
分子式 |
C16H12BrNO |
分子量 |
314.18 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-8-methylindolizine-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO/c1-11-3-2-8-18-15(11)9-14(16(18)10-19)12-4-6-13(17)7-5-12/h2-10H,1H3 |
InChI 键 |
YSNSJIVZSKLSLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=CC(=C2C=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


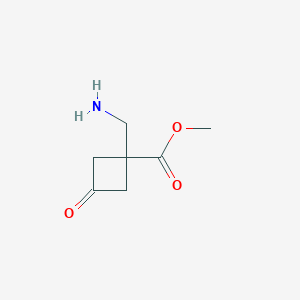

![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
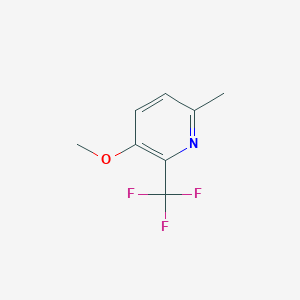
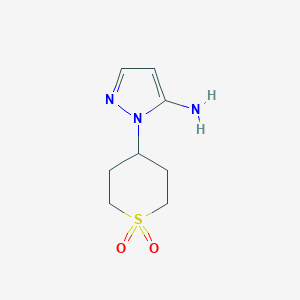

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
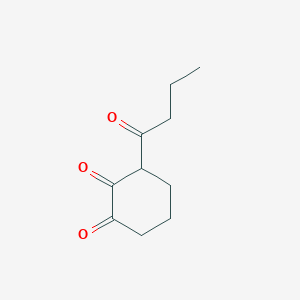
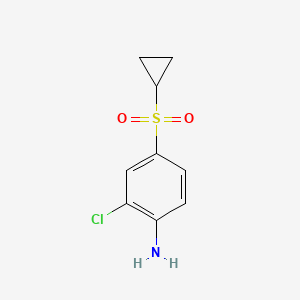
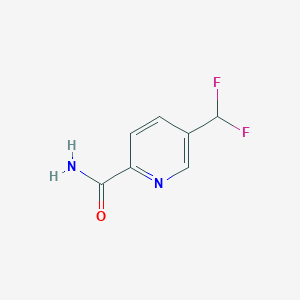
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
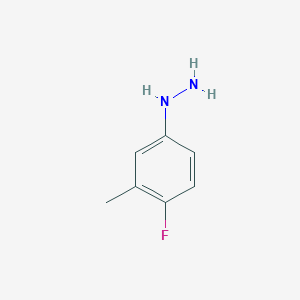
![5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)
![Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13088725.png)
